Regioselective Ortho-Chlorosulfonation Enables Direct Synthesis from Diphenyl Ether
The ortho-sulfonyl chloride (2-phenoxybenzenesulfonyl chloride) is accessible via regioselective chlorosulfonation of diphenyl ether at the 2-position using chlorosulfonic acid at 0 °C. In contrast, chlorosulfonation of diphenyl ether to obtain the monosulfonyl chloride is reported to be problematic in some cases, with certain attempts failing to yield satisfactory monosulfonyl chlorides [1]. When successful ortho-substitution is achieved, the reaction proceeds with high regioselectivity favoring the 2-position under controlled low-temperature conditions (0 °C) [2]. The 4-isomer (CAS 1623-92-3) requires a different synthetic route — nitration of diphenyl ether followed by reduction and diazotization — rather than direct chlorosulfonation, adding multiple synthetic steps [3].
| Evidence Dimension | Direct chlorosulfonation feasibility at ortho position |
|---|---|
| Target Compound Data | 2-Phenoxybenzenesulfonyl chloride obtained via regioselective chlorosulfonation at 0 °C; high regioselectivity for 2-position |
| Comparator Or Baseline | 4-Phenoxybenzenesulfonyl chloride (CAS 1623-92-3) — direct chlorosulfonation not reported as primary route; requires multi-step sequence; diphenyl ether monosulfonyl chlorides show inconsistent chlorosulfonation outcomes |
| Quantified Difference | Ortho-isomer: regioselective direct synthesis; Para-isomer: indirect multi-step route required; Direct chlorosulfonation of diphenyl ether fails to yield satisfactory monosulfonyl chlorides in some cases |
| Conditions | Chlorosulfonic acid, 0 °C for 2-isomer; multi-step nitration-reduction-diazotization for 4-isomer |
Why This Matters
The ability to access the 2-isomer directly via regioselective chlorosulfonation reduces synthetic steps and reagent consumption compared to the 4-isomer, improving overall process efficiency for scale-up.
- [1] Cremlyn, R. J., & Cronje, T. (1982). Chlorosulfonation of some diphenyl derivatives. Phosphorus and Sulfur and the Related Elements, 12(3), 317-325. View Source
- [2] Silveira, M., Davies, J., Galloway, J., Gros, C. M., Leonards, L. P., & Ripoll, G. M. (2006). Synthesis of sulfonamide derivatives of diphenyl ether. 232nd ACS National Meeting, CHED-501. San Francisco, CA: American Chemical Society. View Source
- [3] Cremlyn, R. J., Cronje, T., & Goulding, K. (1979). Some Phenoxybenzenesulfonyl Chlorides and Related Compounds. Australian Journal of Chemistry, 32(2), 445-452. View Source
